molecular formula C21H26Cl2N2O3 B1668490 Cgp 29030A CAS No. 113240-27-0

Cgp 29030A

Cat. No.: B1668490
CAS No.: 113240-27-0
M. Wt: 425.3 g/mol
InChI Key: OGLXGFIBROXFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGP-29030A is a small molecule drug initially developed by Novartis Pharma AG. It is a gamma-aminobutyric acid B receptor agonist, which means it activates the gamma-aminobutyric acid B receptor. This compound was primarily investigated for its potential therapeutic effects on nervous system diseases, particularly for its analgesic properties .

Preparation Methods

The synthetic routes and reaction conditions for CGP-29030A are not widely documented in public sources. as a small molecule drug, it is likely synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties. Industrial production methods would typically involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

CGP-29030A, being a gamma-aminobutyric acid B receptor agonist, primarily interacts with biological targets rather than undergoing extensive chemical reactions. it may undergo standard organic reactions such as oxidation, reduction, and substitution during its synthesis and metabolic processes. Common reagents and conditions used in these reactions would depend on the specific steps in its synthetic route. The major products formed from these reactions would be intermediates and the final active compound .

Scientific Research Applications

Mechanism of Action

CGP-29030A exerts its effects by activating the gamma-aminobutyric acid B receptor, which is a G-protein coupled receptor. Upon activation, the receptor undergoes a conformational change that triggers signaling via guanine nucleotide-binding proteins. This signaling modulates the activity of downstream effectors such as adenylate cyclase, phospholipase A2, potassium channels, and voltage-dependent calcium channels. These effects result in the inhibition of neurotransmitter release and decreased neuronal excitability, contributing to its analgesic properties .

Comparison with Similar Compounds

CGP-29030A is unique in its specific action as a gamma-aminobutyric acid B receptor agonist. Similar compounds include other gamma-aminobutyric acid B receptor agonists such as baclofen and phenibut. Compared to these compounds, CGP-29030A may offer distinct pharmacological profiles and therapeutic potentials. For example, baclofen is commonly used as a muscle relaxant and antispastic agent, while phenibut is used for its anxiolytic and nootropic effects .

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.ClH/c1-26-19-13-17(14-20(15-19)27-2)21(25)24-11-9-23(10-12-24)8-7-16-3-5-18(22)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLXGFIBROXFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=C(C=C3)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150327
Record name Cgp 29030A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113240-27-0
Record name Cgp 29030A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113240270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 29030A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

71.9 g of 3,5-dimethoxybenzoyl chloride dissolved in 700 ml of CH2Cl2 are added at room temperature to a solution of 80.5 g of 1-(p-chlorophenethyl)-piperazine in 1200 ml of CH2Cl2. The rate of addition is so selected that the exothermic reaction remains under control. The whole is then stirred for 15 minutes under reflux and then for a further 1 hour at room temperature. After the addition of 1900 ml of diethyl ether, the whole is stirred for 15 minutes and then the resulting precipitate is filtered off with suction. The precipitate is dissolved in 3.3 litres of boiling ethanol. The colourless precipitate that is obtained after cooling to approximately 20° is filtered off with suction, washed with a little ethanol and dried under a high vacuum for 16 hours at 80°. 1-p-chlorophenethyl-4-(3,5-dimethoxybenzoyl)-piperazine hydrochloride having a melting point of 244°-246° (decomposition) is thus obtained.
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
1900 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cgp 29030A
Reactant of Route 2
Reactant of Route 2
Cgp 29030A
Reactant of Route 3
Reactant of Route 3
Cgp 29030A
Reactant of Route 4
Reactant of Route 4
Cgp 29030A
Reactant of Route 5
Reactant of Route 5
Cgp 29030A
Reactant of Route 6
Reactant of Route 6
Cgp 29030A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.